Ethyl (S)-nipecotate L-tartrate

GABA transporter inhibition Anticonvulsant prodrug Enantioselective pharmacology

Ethyl (S)-nipecotate L-tartrate (CAS 83602-38-4; synonym: Ethyl (S)-3-piperidinecarboxylate D-tartrate) is the diastereomeric salt formed from (S)-ethyl nipecotate (free base CAS 37675-18-6) and L-(+)-tartaric acid (2R,3R-tartaric acid), with molecular formula C₁₂H₂₁NO₈ and molecular weight 307.30 g/mol. This chiral building block belongs to the nipecotic acid ester family and serves as a key intermediate for synthesizing GABA uptake inhibitors, immunopotentiators, and other CNS-targeted active pharmaceutical ingredients.

Molecular Formula C12H21NO8
Molecular Weight 307.30 g/mol
Cat. No. B7856016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (S)-nipecotate L-tartrate
Molecular FormulaC12H21NO8
Molecular Weight307.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1
InChIKeyHHPGQKZOPPDLNH-QXJKSQRWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (S)-Nipecotate L-Tartrate – Chiral Piperidine Building Block for Enantioselective Pharmaceutical Synthesis


Ethyl (S)-nipecotate L-tartrate (CAS 83602-38-4; synonym: Ethyl (S)-3-piperidinecarboxylate D-tartrate) is the diastereomeric salt formed from (S)-ethyl nipecotate (free base CAS 37675-18-6) and L-(+)-tartaric acid (2R,3R-tartaric acid), with molecular formula C₁₂H₂₁NO₈ and molecular weight 307.30 g/mol . This chiral building block belongs to the nipecotic acid ester family and serves as a key intermediate for synthesizing GABA uptake inhibitors, immunopotentiators, and other CNS-targeted active pharmaceutical ingredients [1]. Its crystalline salt form provides enhanced handling, storage stability, and defined stoichiometry compared to the liquid free base, with a melting point of 155–159 °C and specific rotation [α]ᴅ²⁰ of approximately −9.5 to −11.0° (c=5, H₂O) [2].

Why Racemic or (R)-Enantiomer Nipecotate Esters Cannot Replace Ethyl (S)-Nipecotate L-Tartrate in Chiral Synthesis and Pharmacology


Nipecotic acid derivatives exhibit profound enantiomer-dependent pharmacology: the (S)- and (R)-enantiomers of ethyl nipecotate display divergent GABA uptake inhibition potency, anticonvulsant efficacy, and muscarinic receptor subtype selectivity profiles that preclude generic substitution [1]. Moreover, the L-tartrate salt form confers critical advantages—defined crystallinity, consistent stoichiometry, and a characteristic specific rotation in aqueous solution (ca. −10° for the (S)-L-tartrate salt vs. ca. +10° for the (R)-L-tartrate salt)—that enable unambiguous identity verification and quality control by polarimetry, which is impossible with the free base alone . In industrial process chemistry, the (S)-enantiomer is specifically required for constructing the Elanco immunopotentiator (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate; the (R)-enantiomer or racemate would yield the incorrect stereoisomer and fail to meet target product specifications [2].

Quantitative Differentiation Evidence: Ethyl (S)-Nipecotate L-Tartrate vs. Comparator Compounds


Evidence Item 1: (S)- vs. (R)-Nipecotate Tartrate – Superior GABA Uptake Inhibition Potency

In a direct head-to-head comparison using whole brain mini-slices from mice, (+)-ethyl nipecotate hydrogen tartrate [(+)E·Tartrate, corresponding to the (S)-nipecotate enantiomer in L-tartrate salt form] was more potent at inhibiting GABA uptake than its (−)-enantiomer [(−)E·Tartrate, corresponding to the (R)-nipecotate L-tartrate salt]. This rank order is consistent with the observation that the hydrolysis product (−)-nipecotic acid is more potent than (+)-nipecotic acid as a GABA uptake inhibitor [1]. The differential GABA uptake inhibition translates directly into divergent in vivo anticonvulsant efficacy: (+)E·Tartrate blocked pentylenetetrazol (PTZ)-induced seizures while (−)E·Tartrate provided no significant protection against PTZ challenge [1]. Additionally, (+)E·Tartrate and (−)E·HCl (both hydrolyzing to (−)-nipecotic acid) produced observable cholinergic side effects, whereas (−)E·Tartrate and (+)E·HCl (hydrolyzing to (+)-nipecotic acid) did not [1]. This enantiomer-specific polypharmacology—combining GABA uptake inhibition with differential cholinergic activity—makes the (S)-enantiomer tartrate salt the preferred choice over the (R)-enantiomer for anticonvulsant prodrug research.

GABA transporter inhibition Anticonvulsant prodrug Enantioselective pharmacology

Evidence Item 2: Enantiomeric Purity Verification – HPLC Resolution (Rs = 3.59) Between (S)- and (R)-Ethyl Nipecotate

A validated chiral HPLC method on an immobilized amylose-based chiral stationary phase (Chiralpak IA column) achieved baseline resolution between R-(−)-ethyl nipecotate (REN) and S-(+)-ethyl nipecotate (SEN) with a resolution factor (Rs) of 3.59, using n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v) as mobile phase [1]. The limit of detection (LOD) and limit of quantification (LOQ) for SEN were 0.016 μg and 0.045 μg, respectively, with the detector response exhibiting excellent linearity over 4.5–120 μg mL⁻¹ [1]. An alternative method on a Chiralcel-OG column achieved Rs ≈ 1.3 and selectivity factor α = 1.15, with an LOQ of 0.2% for the S-(+)-enantiomer in the R-(−)-enantiomer [2]. Together, these validated methods enable procurement-quality verification: purchasers can independently confirm that the (S)-nipecotate L-tartrate batch does not contain unacceptable levels of the (R)-enantiomer, which is critical given the enantiomer-dependent pharmacology documented in Evidence Item 1.

Chiral HPLC method Enantiomeric purity Quality control

Evidence Item 3: Specific Rotation as a Rapid Identity Discriminator – (S)- vs. (R)-Nipecotate L-Tartrate

The (S) and (R) enantiomers of ethyl nipecotate L-tartrate exhibit near-mirror-image specific rotations in aqueous solution, providing a simple, rapid, and compendial polarimetric test for identity confirmation and enantiomeric enrichment assessment. Ethyl (S)-nipecotate L-tartrate (CAS 83602-38-4) displays a specific rotation [α]ᴅ²⁰ of −9.5 to −11.0° (c=5, H₂O), with a reference value of −10.3° , while Ethyl (R)-nipecotate L-tartrate (CAS 167392-57-6) displays [α]ᴅ²⁰ of +9.5 to +11.0° (c=5, H₂O), with a reference value of +10° . Both salts share an identical melting point range of 157–159 °C and molecular formula, meaning that melting point and elemental analysis alone cannot distinguish them . The sign and magnitude of optical rotation thus serve as the primary orthogonal identity test that prevents misidentification during incoming material receipt.

Optical rotation Identity testing Chiral salt differentiation

Evidence Item 4: Two-Step Enzymatic-Chemical Resolution Delivers Enantiopure (S)-Ethyl Nipecotate (98.5% ee) with 36% Overall Yield

A two-step resolution process combining Novozym 435-catalyzed enantioselective hydrolysis with subsequent (D)-tartaric acid-mediated diastereomeric crystallization was developed to produce enantiopure (S)-ethyl nipecotate [1]. In the first enzymatic step, Novozym 435 preferentially hydrolyzed (R)-ethyl nipecotate over the (S)-enantiomer at 30 °C in phosphate buffer (pH 7.0), achieving 68.9% eeₛ and 69.5% eeₚ at 49.8% conversion (0.5 M substrate, 5 mg/mL lipase loading, 6 h) [1]. The (S)-enriched ethyl nipecotate was then resolved with (D)-tartaric acid to yield (S)-ethyl nipecotate with 98.5% ee in 84.3% yield (second step), resulting in an overall yield of 36.0% from racemic starting material [1][2]. This overall yield exceeded that of classical chemical resolution methods, establishing a viable industrial route to enantiopure (S)-nipecotate building blocks and explaining the commercial availability of the L-tartrate salt in >98% enantiomeric purity [2].

Chiral resolution Enzymatic hydrolysis Diastereomeric crystallization

Evidence Item 5: (S)-Nipecotate as the Exclusive Enantiomer for Elanco Immunopotentiator Synthesis

The Elanco Animal Health immunopotentiator (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate is synthesized exclusively from the (S)-enantiomer of ethyl nipecotate; the (R)-enantiomer or racemate would produce the incorrect stereoisomer, which would not meet the target product profile [1]. The patented process uses a new resolution of racemic ethyl nipecotate with dibenzoyl-L-tartaric acid, followed by direct coupling of the resolved (S)-nipecotate dibenzoyl-L-tartrate salt with 2-thiopheneacetyl chloride under Schotten–Baumann conditions to afford the desired amide in high yield [1]. The criticality of enantiomeric purity is underscored by the fact that the final product is an oil purified by wiped-film evaporative distillation, where diastereomeric impurities cannot be removed by simple crystallization [1]. This industrial precedent demonstrates that procurement of (S)-specific nipecotate is not merely a preference but a process requirement for this class of veterinary immunopotentiators.

Immunopotentiator Animal health Stereospecific API synthesis

Ethyl (S)-Nipecotate L-Tartrate: Evidence-Backed Research and Industrial Application Scenarios


Scenario 1: Enantioselective Synthesis of CNS-Targeted GABA Uptake Inhibitors

Medicinal chemistry teams developing novel GABA transporter (GAT) inhibitors require enantiomerically pure (S)-nipecotate esters as chiral building blocks. The evidence from Crider et al. (1988) demonstrates that GABA uptake inhibition potency and PTZ-induced seizure protection are enantiomer-dependent, with the (S)-nipecotate-derived tartrate salt showing superior activity . Researchers should specify Ethyl (S)-nipecotate L-tartrate (CAS 83602-38-4) rather than the racemate or (R)-enantiomer when the synthetic route involves N-acylation or N-alkylation of the piperidine nitrogen followed by ester hydrolysis to the active (S)-nipecotic acid pharmacophore. The validated chiral HPLC methods (Rs = 3.59 on Chiralpak IA; LOQ 0.045 μg for the S-enantiomer) provide the analytical framework for verifying enantiomeric purity of both the starting material and final products .

Scenario 2: Process Development and Scale-Up of Nipecotate-Derived Immunopotentiators

CDMOs and process chemistry groups tasked with scaling the Elanco immunopotentiator (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate must procure Ethyl (S)-nipecotate in a salt form suitable for direct Schotten–Baumann coupling. The dibenzoyl-L-tartrate resolution method and subsequent direct coupling protocol described by Moher et al. (2004) establish that the (S)-nipecotate stereochemistry is a critical quality attribute (CQA) for this API . Incoming material should be verified by specific rotation (target [α]ᴅ²⁰ −9.5 to −11.0°, c=5, H₂O) and, where possible, chiral HPLC to confirm enantiomeric purity ≥98% . The two-step enzymatic-chemical resolution route (overall yield 36%, final ee 98.5%) provides a benchmark for evaluating alternative suppliers' process capability .

Scenario 3: Muscarinic Receptor Subtype Profiling – Pharmacological Tool Compound Studies

Pharmacology laboratories investigating muscarinic receptor subtype selectivity require both (S)- and (R)-nipecotic acid ethyl ester enantiomers as pharmacological tool compounds. Published data demonstrate that (R)-nipecotic acid ethyl ester acts as an M2 agonist and M1 antagonist (pD₂ = 5.91 for negative inotropy in guinea pig atria, EC₅₀ = 52 μM for adenylate cyclase inhibition), while (S)-nipecotic acid ethyl ester shows equipotency to the (R)-enantiomer in vasodilation assays but may differ in other endpoints . Procuring Ethyl (S)-nipecotate L-tartrate with a defined and verifiable specific rotation (ca. −10°) ensures that pharmacology studies are conducted with the correct enantiomer, avoiding the confounding effects that would arise from unintended use of the (R)-enantiomer (specific rotation ca. +10°) .

Scenario 4: Quality Control Release Testing for Chiral Intermediate Procurement

QC laboratories responsible for releasing Ethyl (S)-nipecotate L-tartrate raw material can implement a two-tier identity and purity verification protocol based on the orthogonal analytical methods documented in the literature. Tier 1: Specific rotation measurement ([α]ᴅ²⁰ target −9.5 to −11.0°, c=5, H₂O) provides immediate enantiomer identity confirmation and distinguishes the (S)-L-tartrate salt from the (R)-L-tartrate salt . Tier 2: Chiral HPLC on an immobilized amylose-based column (e.g., Chiralpak IA) with n-hexane:ethanol:diethylamine (80:20:0.1) provides quantitative enantiomeric purity data with an LOQ of 0.045 μg for the (S)-enantiomer . Melting point (155–159 °C) and non-aqueous titration (>98.0% purity) serve as complementary purity indicators but cannot substitute for enantiomer-specific tests since both enantiomers share identical melting ranges .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (S)-nipecotate L-tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.